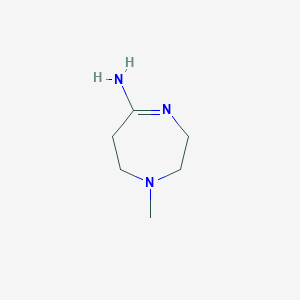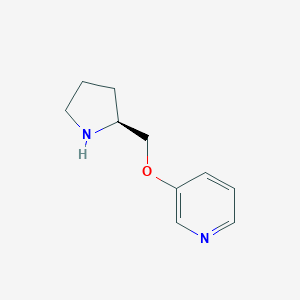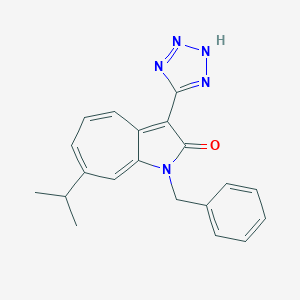
1-Methyl-5-iminohexahydro-1H-1,4-diazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-Methyl-5-iminohexahydro-1H-1,4-diazepine” is a compound that belongs to the class of 1,4-diazepines . 1,4-Diazepines are two nitrogen-containing seven-membered heterocyclic compounds and are associated with a wide range of biological activities . They are potential analgesic, antimalarial, antitrypanosomal, antileishmanial, and antitumor agents .
Synthesis Analysis
The synthesis of 1,4-diazepines has been a topic of research worldwide . They are synthesized by assembling 5-substituted 3-methyl-1-phenyl-pyrazole-4-carbaldehydes of varied nature with different cyclic diketones and aromatic diamines successfully in the presence of indium chloride in acetonitrile, at room temperature .Molecular Structure Analysis
The molecular formula of “1-Methyl-5-iminohexahydro-1H-1,4-diazepine” is C14H20N2O2 . The molecular weight is 248.32 .Chemical Reactions Analysis
1,4-Diazepines are known for their reactivity and synthetic schemes . They have significant importance due to their biological activities like antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer .Physical And Chemical Properties Analysis
The predicted boiling point of “1-Methyl-5-iminohexahydro-1H-1,4-diazepine” is 373.9±35.0 °C and its predicted density is 1.081±0.06 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2–8 °C .Safety And Hazards
Future Directions
1,4-Diazepines have significant importance due to their biological activities . They could be explored for potential use in the pharmaceutical industries . New lines of research related to diazepines are being considered, which not only include new therapeutic uses but also the adverse effects in short and long term .
properties
IUPAC Name |
4-methyl-2,3,5,6-tetrahydro-1,4-diazepin-7-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3/c1-9-4-2-6(7)8-3-5-9/h2-5H2,1H3,(H2,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHKLXDHMHQEJKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=NCC1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-5-iminohexahydro-1H-1,4-diazepine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[(2R,3S,5R)-2-[[[bis(4-methoxyphenyl)-phenylmethyl]amino]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B66176.png)






acetic acid](/img/structure/B66199.png)
![[6-(4-Methylpiperazin-1-yl)benzo[b][1,4]benzoxazepin-8-yl] trifluoromethanesulfonate](/img/structure/B66203.png)




